1-Naphthol 1-Naphthol 1-naphthol is a naphthol carrying a hydroxy group at position 1. It has a role as a genotoxin and a human xenobiotic metabolite.
1-Naphthol is a natural product found in Selaginella sinensis, Juglans nigra, and Magnolia liliiflora with data available.
1-naphthol (1N) is a metabolite of carbaryl and naphthalene that is an intermediate in Metabolism of xenobiotics by cytochrome P450. It is generated by spontaneous reaction from (1R,2S)-Naphthalene epoxide then is it converted to 1,4-Dihydroxynaphthalene. Although 1-Naphthol is not persistent in the body, a single urine sample may adequately predict exposure over several months to chlorpyrifos, which is a broad-spectrum organophosphate insecticide. In adult men, TCPY and 1N were associated with reduced testosterone levels (A3198, A3199).
Brand Name: Vulcanchem
CAS No.: 90-15-3
VCID: VC21339755
InChI: InChI=1S/C10H8O/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-7,11H
SMILES: C1=CC=C2C(=C1)C=CC=C2O
Molecular Formula: C10H8O
Molecular Weight: 144.17 g/mol

1-Naphthol

CAS No.: 90-15-3

Cat. No.: VC21339755

Molecular Formula: C10H8O

Molecular Weight: 144.17 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

1-Naphthol - 90-15-3

CAS No. 90-15-3
Molecular Formula C10H8O
Molecular Weight 144.17 g/mol
IUPAC Name naphthalen-1-ol
Standard InChI InChI=1S/C10H8O/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-7,11H
Standard InChI Key KJCVRFUGPWSIIH-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C=CC=C2O
Canonical SMILES C1=CC=C2C(=C1)C=CC=C2O
Appearance Pale Pinkish Brown Solid
Boiling Point 288 °C
279.00 to 280.00 °C. @ 760.00 mm Hg
Colorform Yellow monoclinic needles from water
Colorless prisms (from toluene)
Flash Point 153 °C (open cup)
Melting Point 96 °C
94.00 to 95.00 °C. @ 760.00 mm Hg

Chemical Structure and Properties

1-Naphthol is an organic compound derived from naphthalene with the molecular formula C₁₀H₈O and a molecular weight of 144.17 g/mol . It is characterized by a naphthalene ring structure with a hydroxyl group (-OH) attached at the first carbon position, distinguishing it from its isomer 2-naphthol (β-naphthol), which has the hydroxyl group at the second carbon position . The structural configuration of 1-naphthol classifies it as a naphthalene homologue of phenol, with the hydroxyl group exhibiting greater reactivity than in simple phenols .

Physical Properties

1-Naphthol presents as a light grey to brown solid with an unpleasant phenolic odor . The compound exhibits notable vapor volatility and sublimation properties . When exposed to air or light, 1-naphthol tends to darken, indicating its sensitivity to environmental conditions . An interesting physical characteristic is its ability to evaporate with water vapor despite being insoluble in water itself . 1-Naphthol also possesses fluorescent properties, which contribute to its utility in certain analytical applications .

Solubility Profile

Production Methods

The production of 1-naphthol has evolved significantly over the years, with several industrial and laboratory methods currently employed to synthesize this compound.

Historical Production Methods

Historically, 1-naphthol was produced via caustic fusion of naphthalene-1-sulfonic acid . This method, while effective, was eventually superseded by more efficient processes developed by I.G. Farbenindustrie, which involved the hydrolysis of 1-naphthylamine with aqueous 22% sulfuric acid at 200°C under pressure in lead-lined autoclaves .

Modern Synthetic Routes

Currently, 1-naphthol is prepared by several industrial routes. One primary method involves the nitration of naphthalene to produce 1-nitronaphthalene, followed by hydrogenation to the amine and subsequent hydrolysis :

C₁₀H₈ + HNO₃ → C₁₀H₇NO₂ + H₂O
C₁₀H₇NO₂ + 3H₂ → C₁₀H₇NH₂ + 2H₂O
C₁₀H₇NH₂ + H₂O → C₁₀H₇OH + NH₃

Biocatalytic Production

Recent research has explored biocatalytic approaches for 1-naphthol production. Whole-cell biocatalysis using Escherichia coli TG1 expressing TOM-Green has been investigated for the oxidation of naphthalene to 1-naphthol . Studies have demonstrated that biphasic media significantly improve 1-naphthol production compared to aqueous media alone, with an eightfold enhancement reported .

Chemical Reactions

1-Naphthol exhibits diverse chemical reactivity, making it valuable in various synthesis pathways.

Tautomeric Behavior

One of the defining characteristics of 1-naphthol is its tautomerism, which results in the presence of a small amount of the keto tautomer in equilibrium with the enol form . This tautomeric behavior explains several of its chemical reactions, including the Bucherer reaction, which involves the ammonolysis of 1-naphthol to produce 1-aminonaphthalene .

Electrophilic Substitution

The 4-position of 1-naphthol is particularly susceptible to electrophilic attack, a regioselectivity that is exploited in the preparation of diazo dyes using diazonium salts . Reduction of these diazo derivatives yields 4-amino-1-naphthol, which serves as an intermediate in further synthetic pathways .

Biodegradation Pathway

1-Naphthol biodegrades through the formation of 1-naphthol-3,4-oxide, which subsequently converts to 1,4-naphthoquinone . This biodegradation pathway is significant for understanding the environmental fate of this compound.

Applications and Uses

1-Naphthol finds application across multiple industries due to its versatile chemical properties.

Pharmaceutical Precursor

In the pharmaceutical industry, 1-naphthol serves as a precursor to various medications including the beta-blocker nadolol, the antidepressant sertraline, and the anti-protozoan therapeutic atovaquone . These applications highlight the compound's importance in medicinal chemistry.

Agrochemical Applications

1-Naphthol is a key precursor in the synthesis of various insecticides, most notably carbaryl . Interestingly, it is also a metabolite of carbaryl, which has implications for biomonitoring studies .

Dye Production

The compound is widely used in dye manufacture, particularly in the production of azo dyes through coupling reactions . While these azo dyes derived from 1-naphthol are generally considered less useful than those from 2-naphthol, they still maintain industrial significance .

Biomarker Applications

Both 1-naphthol and 2-naphthol are used as biomarkers for livestock and humans exposed to polycyclic aromatic hydrocarbons . Research has identified associations between urinary 1-naphthol levels and several intermediate measures of male reproductive health, including sperm motility, serum testosterone levels, and sperm DNA damage .

Toxicological Profile

Understanding the toxicological properties of 1-naphthol is essential for its safe handling and use.

Health Effects

1-Naphthol is classified as toxic by ingestion and skin absorption . Ingestion of large amounts can cause nephritis, vomiting, diarrhea, circulatory collapse, anemia, convulsions, and in extreme cases, death . The compound is also a severe eye and skin irritant that can cause kidney irritation and injury to the cornea and lens of the eye .

Reproductive and Developmental Concerns

Research has identified 1-naphthol as an experimental teratogen with potential reproductive effects . Mutation data has been reported, suggesting potential genotoxic properties . These findings underscore the importance of careful handling and exposure control.

Research Developments

Recent scientific investigations have expanded our understanding of 1-naphthol's properties and potential applications.

Biphasic Biotransformation Systems

Research into biphasic biotransformation systems has shown promising results for enhancing 1-naphthol production. Studies using organic solvents such as lauryl acetate and dioctyl phthalate have demonstrated steady production rates of approximately 0.06 g/liter/h for 6 hours, with continued production at lower rates for up to 48 hours . These biphasic systems resulted in 1-naphthol concentrations approximately 10-fold higher (0.724 ± 0.03 g/liter) than conventional methods .

Environmental Health Research

Studies examining the relationship between urinary 1-naphthol and 2-naphthol levels have provided insights into exposure sources and potential health impacts . Since naphthalene is metabolized to both 1-naphthol and 2-naphthol, while carbaryl is primarily metabolized to 1-naphthol, the ratio of these metabolites can provide information about the source of exposure . This distinction is critical for accurately interpreting biomonitoring data and associated health effects.

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